molecular formula C14H23NO4 B4839509 (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine CAS No. 420820-89-9

(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine

Cat. No. B4839509
CAS RN: 420820-89-9
M. Wt: 269.34 g/mol
InChI Key: AVEGTLQSRAZJEO-UHFFFAOYSA-N
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Description

(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine, also known as MVE-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in preclinical studies. In

Mechanism of Action

(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine is believed to work by inhibiting the reuptake of serotonin, a neurotransmitter that plays a role in mood regulation. By increasing the levels of serotonin in the brain, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine may improve symptoms of depression and anxiety. Additionally, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been well-tolerated and has not shown any significant adverse effects. (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been shown to reduce inflammation in a mouse model of acute lung injury and to improve symptoms of depression in a rat model.

Advantages and Limitations for Lab Experiments

(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has several advantages for laboratory experiments, including its relatively simple synthesis method, good pharmacokinetic profile, and potential therapeutic properties. However, there are also limitations to using (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine in laboratory experiments, including the need for further preclinical and clinical studies to establish its safety and efficacy, as well as the potential for off-target effects and interactions with other drugs.

Future Directions

There are several potential future directions for research on (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine. Further preclinical studies are needed to establish its safety and efficacy in various disease models, including depression, anxiety, and inflammation. Clinical studies are also needed to determine the optimal dosage and administration route for (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine in humans. Additionally, further research is needed to explore the potential of (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine as a therapeutic agent for other conditions, such as cancer and neurodegenerative diseases.

Scientific Research Applications

(2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine has been studied for its potential therapeutic properties, including its ability to act as a selective serotonin reuptake inhibitor (SSRI) and its potential as an anti-inflammatory agent. Preclinical studies have shown that (2-methoxyethyl){2-[2-(3-methoxyphenoxy)ethoxy]ethyl}amine can reduce inflammation in a mouse model of acute lung injury and can improve symptoms of depression in a rat model.

properties

IUPAC Name

2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-16-8-6-15-7-9-18-10-11-19-14-5-3-4-13(12-14)17-2/h3-5,12,15H,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEGTLQSRAZJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365811
Record name 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

420820-89-9
Record name 2-methoxy-N-[2-[2-(3-methoxyphenoxy)ethoxy]ethyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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